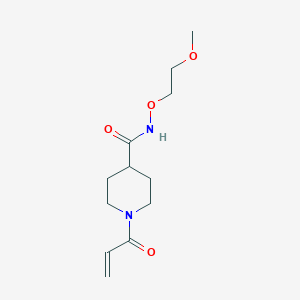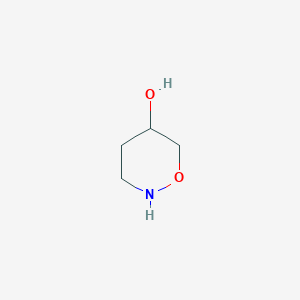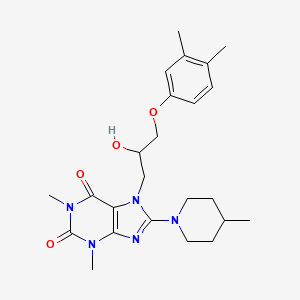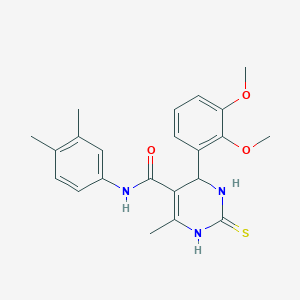
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide involves complex organic reactions. For instance, compounds with dimethylamino and naphthyl groups have been synthesized using palladium–copper catalyzed heterocoupling reactions and other methodologies that may apply to the target compound's synthesis (Rodríguez & Tejedor, 2005). Such processes highlight the intricate steps required to construct the compound's framework, involving catalysis and specific reactants to form the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide exhibits significant features, such as displacement of certain atoms from the plane of the naphthalene ring system, indicative of complex spatial arrangements (Zhang, Qu, & Liu, 2009). These structures are analyzed through X-ray diffraction and spectroscopic techniques, offering insights into the electronic and steric influences of substituents on the naphthyl core.
Chemical Reactions and Properties
The chemical reactivity of structurally similar compounds involves interactions that are crucial for understanding the behaviors of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide. For example, oxidative-addition reactions of organotin compounds with diiodine and dibromine demonstrate the potential reactivity of the naphthyl and dimethylamino groups (Jastrzebski et al., 1991). These findings suggest a range of chemical behaviors and reactivities that could be expected from the compound .
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystal structure, provide a baseline for predicting those of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide. The crystal structure and intermolecular interactions, for instance, inform on the solid-state properties and potential applications of the compound (Betz, Hampel, & Bauer, 2001).
Chemical Properties Analysis
The compound's chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, can be inferred from analogous chemical structures. The study of N-(2-(dimethylamino)ethyl)-1,8-naphthalimide derivatives, for example, reveals information about photoinitiation and polymerization that may relate to the chemical properties of the target compound (Zhang et al., 2018).
Scientific Research Applications
Alzheimer's Disease Research
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide derivatives have been explored for their potential in imaging applications related to Alzheimer's disease. For instance, a hydrophobic radiofluorinated derivative of a similar compound was utilized in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease (AD) patients. This technique is expected to facilitate diagnostic assessment and assist in response-monitoring during experimental treatments (Shoghi-Jadid et al., 2002).
Organometallic Chemistry and Asymmetric Synthesis
In the field of organometallic chemistry, complexes containing ortho-metalated derivatives similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide have been used to promote asymmetric hydrophosphination reactions. These reactions are crucial for the synthesis of chiral molecules, which have applications in drug development and other areas of chemical research. The use of chiral organopalladium templates has been shown to yield compounds with high regio- and stereoselectivities under mild conditions (Huang et al., 2010).
Development of Fluorescent Probes
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide derivatives have also been synthesized and investigated as photoinitiators for radical or cationic photopolymerization under various LED irradiations. These compounds, with specific substituents in the naphthalimide skeleton, have shown potential in initiating free radical polymerization of acrylates under specific conditions, highlighting their utility in developing new materials for industrial applications (Zhang et al., 2018).
Anticancer Research
Naphthalimide-based derivatives, including those structurally related to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide, have been identified as promising anticancer agents. Specifically, these compounds have shown the capability to induce cell cycle arrest and apoptosis in cancer cells via the p53-dependent pathway, suggesting their potential as therapeutic agents against various types of cancer (Liang et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been used as photoinitiators in the polymerization of acrylates .
Mode of Action
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-1-carboxamide and its derivatives can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . The compound with secondary amine substituent (ANN2) or tertiary amine substituent (ANN3) alone is capable of initiating the free radical polymerization of acrylates under a LED at 405 nm .
Biochemical Pathways
It’s known that the compound can initiate free radical polymerization, which is a key process in the formation of polymers .
Result of Action
The molecular and cellular effects of N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-1-carboxamide’s action primarily involve the initiation of free radical polymerization. This leads to the formation of polymers, which have a wide range of applications, from materials science to biomedicine .
Action Environment
The efficacy and stability of N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-1-carboxamide can be influenced by various environmental factors. For instance, the compound’s ability to initiate polymerization is dependent on the presence of light, specifically the irradiation of LEDs
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21(2)17(18-11-6-12-23-18)13-20-19(22)16-10-5-8-14-7-3-4-9-15(14)16/h3-12,17H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBLTFBZUOBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)



![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)
![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)




![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)

![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)